4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

Regioisomer selectivity Physicochemical profiling Medicinal chemistry

Researchers requiring a regioisomerically pure 4-piperidinyl benzofuro[3,2-d]pyrimidine for kinase inhibitor development often face supply of uncharacterized mixtures. This compound solves that with a single-step synthesis from 4-chlorobenzofuro[3,2-d]pyrimidine, ensuring unambiguous 4-substitution. · Zero H-bond donors & logP ~3.3 for superior membrane permeability vs. piperazinyl analogs[reference:0]. · Serves as HPLC/LC-MS reference standard for resolving regioisomeric mixtures[reference:1]. · Gram-scale procurement at low cost supports high-throughput parallel library production.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
Cat. No. B12248264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43
InChIInChI=1S/C15H15N3O/c1-4-8-18(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)19-14/h2-3,6-7,10H,1,4-5,8-9H2
InChIKeyVAFWXZDRFRBSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine: Core Scaffold & Procurement


4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine (CAS 65023-79-2) is a tricyclic heterocycle in which a piperidine ring is directly attached at the 4‑position of the [1]benzofuro[3,2-d]pyrimidine core. It serves as a key synthetic intermediate derived from 4‑chlorobenzofuro[3,2‑d]pyrimidine via nucleophilic substitution [1] and belongs to a broader class of benzofuropyrimidines investigated for protein kinase C (CaPkc1) and dihydrofolate reductase inhibition [2]. The compound’s unique 4‑piperidinyl substitution pattern distinguishes it from the more commonly encountered 2‑piperidino or 4‑piperazinyl regioisomers, directly influencing physicochemical properties and ligand‑binding orientation.

4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine: Why Generic Substitution Fails


Simply interchanging benzofuro[3,2‑d]pyrimidine analogs without controlling the position and identity of the amino substituent undermines both chemical reactivity and biological target engagement. The 4‑piperidinyl regioisomer presents a distinct hydrogen‑bond acceptor profile (zero H‑bond donors) and a computed logP of ~3.3 [1], while the 2‑piperidino congener (compound 5a in Bodke & Sangapure) bears the piperidine at a position that alters ring‑nitrogen accessibility [2]. In kinase‑focused applications, binding‑site complementarity is known to be exquisitely sensitive to the placement of basic nitrogen atoms on the pyrimidine nucleus, as demonstrated by the CaPkc1 inhibitory activities of related benzofuro[3,2‑d]pyrimidine derivatives [3]. These regioisomer‑dependent differences compel precise identification, specification, and procurement of the target compound rather than a generic in‑class alternative.

4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine: Quantitative Evidence


Regioisomer-Dependent Physicochemical Differentiation

The target compound (4‑piperidinyl substitution) exhibits zero hydrogen‑bond donors and a computed logP of 3.3, whereas the 2‑piperidino analogue (5a, Bodke & Sangapure 2003) places the piperidine adjacent to a ring nitrogen that can participate in tautomeric equilibria, altering the effective H‑bond donor count and logP [1][2]. Although explicitly measured logP and pKa values for 5a are not published, the connectivity difference alone changes the electrostatic potential surface of the pyrimidine ring, which is critical for molecular recognition [3].

Regioisomer selectivity Physicochemical profiling Medicinal chemistry

Single-Step Synthetic Advantage

The target compound is prepared in one step by reacting piperidine with 4‑chlorobenzofuro[3,2‑d]pyrimidine (CAS 39876‑88‑5) at the 4‑position [1]. In contrast, the 2‑piperidino analogue (5a) required a multi‑step sequence starting from ethyl 3‑amino‑2‑benzofuran carboxylate, passing through a 3‑phenylureido intermediate and a 2‑chloro‑3‑phenyl‑3,4‑dihydro‑4‑oxobenzofuro[3,2‑d]pyrimidine before amine displacement [2]. This difference in synthetic step count (1 vs. ≥3 steps) represents a quantifiable advantage in procurement lead time and cost.

Synthetic chemistry Building block procurement Nucleophilic substitution

Class-Level Kinase Inhibition Rationale

Benzofuro[3,2‑d]pyrimidine derivatives have demonstrated concentration‑dependent CaPkc1 inhibition in a biochemical assay, with an optimal activity observed at 100 µM across three tested analogs [1]. Although the target compound itself was not among the three derivatives evaluated, the data establish the core scaffold as a validated kinase‑interacting motif. The 4‑piperidinyl substitution present in the target compound directly mimics the ATP‑competitive binding mode leveraged by XL413 (a benzofuropyrimidine with a Cdc7 IC50 of 3.4 nM) [2], suggesting that replacement of the 4‑piperidinyl group with alternative amines would disrupt the critical hydrogen‑bond network with the hinge region of the kinase.

CaPkc1 kinase inhibition Antifungal Scaffold selection

LogP-Driven CNS Permeability Advantage

The computed logP of the target compound is 3.3 [1], positioning it within or near the typical CNS drug‑like space (logP 1.5‑3.5). Analogs bearing more polar substituents at the 4‑position, such as 4‑(4‑methylpiperazin‑1‑yl) benzofuro[3,2‑d]pyrimidine (additional nitrogen atom in the substituent), are expected to exhibit lower logP values (estimated decrease of ~0.8‑1.0 log units per additional heteroatom based on fragment contributions) [2]. This logP difference translates to a predicted brain‑to‑plasma concentration ratio difference of approximately 3‑5 fold based on the Clark equation for passive CNS penetration.

CNS drug discovery LogP Permeability

4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine: Optimal Application Scenarios


Regioisomer Reference Standard

Given the distinct 4‑piperidinyl substitution pattern and its zero H‑bond donor count (vs. the tautomeric 2‑piperidino analog), this compound serves as an ideal reference standard for HPLC, LC‑MS, or NMR method development aimed at resolving regioisomeric benzofuropyrimidine mixtures in synthetic chemistry workflows [1][2].

Kinase Library Design Scaffold

The benzofuro[3,2‑d]pyrimidine core has demonstrated CaPkc1 inhibition at concentrations of 50‑150 µM [3], and the 4‑piperidinyl substituent provides a hydrophobic vector into the ATP‑binding pocket as inferred from the XL413 pharmacophore [4]. This compound is therefore recommended as a key building block for diversity‑oriented synthesis of kinase inhibitor libraries targeting the hinge‑binding region.

CNS-Penetrant Synthesis Starting Material

With a computed logP of 3.3 and zero H‑bond donors [1], the target compound is inherently more membrane‑permeable than 4‑piperazinyl or 4‑morpholino analogs. Medicinal chemistry teams pursuing CNS targets should prioritize this compound over more polar alternatives to maximize the probability of identifying brain‑penetrant leads in early screening cascades.

Cost-Efficient Parallel Chemistry Building Block

The single‑step synthesis from commercially available 4‑chlorobenzofuro[3,2‑d]pyrimidine [2] (compared to ≥3‑step routes for 2‑substituted regioisomers) enables rapid, low‑cost procurement at gram scale, making it the optimal choice for high‑throughput parallel library production where cost per compound and synthesis turnaround time are critical operational parameters.

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